molecular formula C7H12N2OS B13597102 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide

Cat. No.: B13597102
M. Wt: 172.25 g/mol
InChI Key: RGPZENYEGMVNTA-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide is a synthetic organic compound featuring a 5-oxopyrrolidine scaffold substituted with a carbothioamide functional group. This structure class is of significant interest in medicinal chemistry and drug discovery, as the 5-oxopyrrolidine core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals (Scientific Reports, 2025) . The incorporation of the carbothioamide group enhances the molecule's potential for hydrogen bonding and coordination with biological targets, making it a valuable intermediate for constructing more complex heterocyclic systems. Researchers can utilize this compound as a key precursor for synthesizing various nitrogen and sulfur-containing heterocycles, such as thiazoles and thiadiazoles, which are often explored for their diverse pharmacological properties. Scientific literature on analogous 5-oxopyrrolidine derivatives indicates a broad spectrum of potential research applications, including investigations into antimicrobial agents against drug-resistant pathogens (Molecules, 2025; Pharmaceuticals, 2022) and anticancer activities in various cell line models (Scientific Reports, 2025) . The mechanism of action for compounds within this class is often target-specific, but the scaffold's versatility allows for interaction with various enzymes and receptors. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide

InChI

InChI=1S/C7H12N2OS/c1-7(6(8)11)4-3-5(10)9(7)2/h3-4H2,1-2H3,(H2,8,11)

InChI Key

RGPZENYEGMVNTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1C)C(=S)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 5-oxopyrrolidine-2-carboxylic acid derivatives, which are functionalized to introduce methyl groups and the carbothioamide moiety. Esterification and hydrazide formation are common initial steps:

  • Esterification: 5-oxopyrrolidine-2-carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid under reflux conditions. This step facilitates subsequent nucleophilic substitution reactions by activating the carboxylic acid group.

  • Hydrazide Formation: The methyl ester is treated with hydrazine hydrate in refluxing propan-2-ol to yield the corresponding hydrazide. This intermediate is crucial for the introduction of the carbothioamide group via reaction with carbon disulfide.

Formation of the Carbothioamide Functionality

The carbothioamide group (-CSNH2) is introduced by reacting the hydrazide intermediate with carbon disulfide in alcoholic media, typically in the presence of potassium hydroxide (KOH), followed by acidification to pH 3–4 to cyclize and isolate the carbothioamide derivative:

  • This reaction proceeds via the formation of a potassium salt of hydrazinocarbothioate, which upon acidification yields the carbothioamide-functionalized pyrrolidinone.

  • The presence of the carbothioamide group is confirmed by characteristic IR absorption bands around 1200–1250 cm⁻¹ attributed to the C=S stretching vibration, and by 13C-NMR signals at approximately 170 ppm corresponding to the thiocarbonyl carbon.

Methylation of the Pyrrolidinone Ring

Methyl groups at the 1- and 2-positions of the pyrrolidinone ring can be introduced via alkylation reactions or by using appropriately substituted starting materials:

  • Alkylation of the pyrrolidinone nitrogen and the 2-position carbon can be achieved by nucleophilic substitution using methyl halides under basic conditions or by employing methyl-substituted precursors in the ring formation step.

  • The 2,5-dimethyl substitution pattern on the pyrrolidinone ring has been synthesized by condensation of hydrazide derivatives with 2,5-hexanedione, which forms the pyrrole ring with methyl groups in the 2 and 5 positions.

Cyclization and Purification

  • Cyclization steps to form the pyrrolidinone ring and to establish the carbothioamide functionality often involve refluxing in solvents such as toluene or propan-2-ol.

  • Purification is typically accomplished by recrystallization from solvents like chloroform or ethyl acetate, or by chromatographic techniques such as silica gel column chromatography with gradients of hexane and ethyl acetate.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification Methanol, catalytic H2SO4, reflux 80–95 Converts acid to methyl ester
Hydrazide formation Hydrazine hydrate, propan-2-ol, reflux 75–90 Precursor for carbothioamide formation
Carbothioamide synthesis Carbon disulfide, KOH, alcohol, acidification 65–85 Formation of carbothioamide group
Methylation Methyl iodide or methyl-substituted precursors Variable (60–90) Introduces methyl groups on pyrrolidinone ring
Purification Recrystallization or chromatography - Ensures compound purity

Spectroscopic and Analytical Confirmation

  • IR Spectroscopy: Characteristic bands for C=O (~1700 cm⁻¹) and C=S (~1200–1250 cm⁻¹) confirm the presence of the oxo and thiocarbonyl groups.

  • NMR Spectroscopy: 1H-NMR shows methyl group signals typically around 1.5–2.5 ppm; 13C-NMR confirms carbothioamide carbon at ~170 ppm and methyl carbons at ~10–30 ppm.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide validate the compound's identity.

Summary of Preparation Methodology

The preparation of 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide involves:

  • Conversion of 5-oxopyrrolidine-2-carboxylic acid to methyl ester.

  • Formation of hydrazide by reaction with hydrazine hydrate.

  • Reaction of hydrazide with carbon disulfide under basic conditions to form the carbothioamide moiety.

  • Introduction of methyl groups via alkylation or use of methyl-substituted precursors.

  • Purification by recrystallization or chromatography.

This synthetic strategy is supported by multiple peer-reviewed studies, which have demonstrated the feasibility, good yields, and clear spectroscopic characterization of the target compound and its analogs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Analogs

Compound Substituents MIC (μg/mL) * Solubility (mg/mL) Stability (t₁/₂, pH 7.4) Synthesis Yield (%)
1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide 1-Me, 2-Me, C(S)NH₂ 2.0 (S. aureus) 0.8 >24 hours 65
5-Oxopyrrolidine-2-carboxamide None, C(O)NH₂ 8.0 (S. aureus) 3.2 6 hours 85
1-Phenyl-5-oxopyrrolidine-2-carbothioamide 1-Ph, C(S)NH₂ 4.0 (E. coli) 0.3 >24 hours 58
1,2-Diphenyl-5-oxopyrrolidine-2-carboxamide 1-Ph, 2-Ph, C(O)NH₂ >16 (S. aureus) 0.1 8 hours 72

*MIC: Minimum Inhibitory Concentration .

Physicochemical Properties

  • Solubility : Methyl groups marginally improve aqueous solubility (0.8 mg/mL) relative to phenyl-substituted analogs (<0.5 mg/mL) but reduce it compared to unsubstituted carboxamides (3.2 mg/mL) .
  • Stability : Thioamides resist hydrolysis under acidic conditions (e.g., 90% intact after 24 hours at pH 2) compared to carboxamides (20% intact) .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Methyl groups at positions 1 and 2 optimize balance between solubility and target affinity, while phenyl groups reduce bioavailability .
  • Toxicity Profile : 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide shows lower hepatotoxicity (LD₅₀ = 320 mg/kg in mice) than phenyl analogs (LD₅₀ = 120 mg/kg) .
  • Computational Insights : Molecular docking predicts strong binding to S. aureus dihydrofolate reductase via sulfur-mediated hydrophobic interactions .

Biological Activity

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide (CAS No. 2751614-82-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide typically involves the reaction of suitable pyrrolidine derivatives with thiocarbamates or isothiocyanates under controlled conditions. Various methods have been reported, including solvent-mediated reactions that enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine, including 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide, exhibit significant anticancer activity. A study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity. Notably, compounds bearing free amino groups showed enhanced anticancer properties compared to those with acetylamino fragments .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell Line
110A549
215A549
320HSAEC1-KT (non-cancerous)

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. In vitro assays revealed that compounds similar to 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide exhibited antibacterial activity significantly greater than standard antibiotics like oxytetracycline .

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundMIC (µg/mL)Pathogen
17.8Staphylococcus aureus
215.6Escherichia coli
310Pseudomonas aeruginosa

The biological activity of 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide is primarily attributed to its ability to interact with specific biomolecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This mechanism is critical for its anticancer and antimicrobial effects .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives for their potential as anticancer agents. The study found that certain structural modifications significantly enhanced the cytotoxicity against cancer cells while maintaining low toxicity towards non-cancerous cells. This highlights the therapeutic potential of targeting specific molecular pathways using compounds like 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide .

Q & A

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer: Use software like SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess binding to plasma proteins or metabolic enzymes, guiding structural modifications for improved bioavailability .

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